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Compound of Interest

Compound Name: 2-Fluoro-5-sulfamoylbenzoic acid

Cat. No.: B057406 Get Quote

Introduction

2-Fluoro-5-sulfamoylbenzoic acid is a key building block in medicinal chemistry, frequently

utilized in the synthesis of various pharmaceutical agents. Its structural features, including a

fluorinated aromatic ring, a carboxylic acid, and a sulfonamide group, contribute to its unique

physicochemical properties and biological activity. A thorough understanding of its

spectroscopic characteristics is paramount for researchers, scientists, and drug development

professionals for structure elucidation, purity assessment, and quality control. This technical

guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 2-Fluoro-5-sulfamoylbenzoic acid, based

on the analysis of structurally related compounds. Detailed experimental protocols for acquiring

this data are also presented.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 2-Fluoro-5-
sulfamoylbenzoic acid, the following data tables are compiled from the analysis of analogous

compounds, including 2-halobenzoic acids, fluorinated benzoic acids, and sulfamoylbenzoic

acid derivatives. These tables provide a reliable estimation of the expected spectral features.

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~13.5 br s 1H COOH

Chemical shift

can be variable

and

concentration-

dependent.

~8.2 - 8.0 m 1H Ar-H

Aromatic proton

ortho to the

carboxylic acid

group.

~7.8 - 7.6 m 1H Ar-H

Aromatic proton

ortho to the

sulfamoyl group.

~7.5 - 7.3 m 1H Ar-H

Aromatic proton

ortho to the

fluorine atom.

~7.4 s 2H SO₂NH₂
Chemical shift

can be variable.

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment Notes

~166 C=O
Carboxylic acid carbonyl

carbon.

~162 (d, ¹JCF ≈ 250 Hz) C-F

Carbon directly attached to

fluorine, showing a large

coupling constant.

~140 C-SO₂NH₂
Aromatic carbon attached to

the sulfamoyl group.

~135 C-COOH
Aromatic carbon attached to

the carboxylic acid group.

~132 Ar-CH Aromatic methine carbon.

~128 Ar-CH Aromatic methine carbon.

~118 (d, ²JCF ≈ 20 Hz) Ar-CH

Aromatic methine carbon ortho

to the fluorine, showing a

smaller coupling constant.

IR (Infrared) Spectroscopy Data

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3400-2500 Broad O-H Stretch Carboxylic Acid

~3350, ~3250 Medium N-H Stretch Sulfonamide

~1700 Strong C=O Stretch Carboxylic Acid

~1600, ~1480 Medium-Strong C=C Stretch Aromatic Ring

~1340, ~1160 Strong
S=O Asymmetric &

Symmetric Stretch
Sulfonamide

~1250 Medium C-O Stretch Carboxylic Acid

~1220 Medium C-F Stretch Aryl Fluoride
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MS (Mass Spectrometry) Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge
Ratio)

Ion Notes

218.0 [M-H]⁻
Molecular ion in negative ion

mode.

220.0 [M+H]⁺
Molecular ion in positive ion

mode.

202.0 [M-OH]⁺
Fragment from loss of hydroxyl

radical.

174.0 [M-COOH]⁺
Fragment from loss of the

carboxylic acid group.

139.0 [M-SO₂NH₂]⁺
Fragment from loss of the

sulfamoyl group.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of 2-Fluoro-5-sulfamoylbenzoic acid.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)

in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for this compound due to its

polarity.

Ensure the sample is fully dissolved; gentle warming or sonication can be employed if

necessary.

Data Acquisition:
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

For ¹H NMR, standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay)

are typically sufficient.

For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-

noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections to the resulting spectrum.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ

39.52 for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Fluoro-5-sulfamoylbenzoic acid with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

[2]

The mixture should be a fine, homogeneous powder.

Place the powder into a pellet press and apply pressure to form a thin, transparent KBr

pellet.[1]

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
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Collect a background spectrum of the empty sample compartment prior to sample

analysis.

Spectral Interpretation:

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Mass Spectrometry (MS)

Sample Preparation:

Prepare a dilute solution of 2-Fluoro-5-sulfamoylbenzoic acid (approximately 1 mg/mL)

in a suitable solvent such as methanol or acetonitrile.[3]

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile

phase solvent.[3]

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[3]

Data Acquisition:

Analyze the sample using a mass spectrometer equipped with an electrospray ionization

(ESI) source.[4]

Acquire spectra in both positive and negative ion modes to observe the protonated

molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural

elucidation.[4]

Data Analysis:

Determine the accurate mass of the molecular ion to confirm the elemental composition.

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment

ions, which provides further structural confirmation.[4]
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Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-
Fluoro-5-sulfamoylbenzoic acid.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a comprehensive overview of the expected spectroscopic data and

analytical protocols for 2-Fluoro-5-sulfamoylbenzoic acid. By leveraging data from analogous

structures and employing standardized experimental techniques, researchers can confidently

characterize this important chemical entity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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